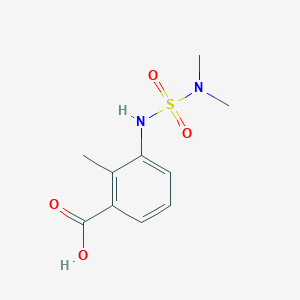

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid

Description

Properties

Molecular Formula |

C10H14N2O4S |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

3-(dimethylsulfamoylamino)-2-methylbenzoic acid |

InChI |

InChI=1S/C10H14N2O4S/c1-7-8(10(13)14)5-4-6-9(7)11-17(15,16)12(2)3/h4-6,11H,1-3H3,(H,13,14) |

InChI Key |

UZYYKRAVPFOWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)N(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination-Oxidation Pathway

This method involves:

- Chlorination of m-xylene : Reaction with chlorine gas or sulfuryl chloride yields 2-chloro-m-xylene .

- Oxidation to carboxylic acid : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acetic acid converts the methyl group to a carboxylic acid, producing 3-chloro-2-methylbenzoic acid .

- Amination : Catalytic hydrogenation or substitution with ammonia replaces the chloro group with an amino group, yielding the intermediate.

Key Data :

Nitration-Reduction Pathway

An alternative route starts with m-methylbenzoic acid :

- Nitration : Concentrated nitric acid introduces a nitro group at the 3-position, forming 3-nitro-2-methylbenzoic acid .

- Reduction : Hydrogenation with palladium on carbon (Pd/C) reduces the nitro group to an amine.

Advantages :

Sulfamoylation of the Amino Group

The final step introduces the dimethylsulfamoyl moiety via reaction with dimethylsulfamoyl chloride :

Reaction Conditions

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

- Temperature : 0–25°C to minimize side reactions.

Mechanism :

The amino group undergoes nucleophilic substitution with dimethylsulfamoyl chloride, facilitated by deprotonation via the base.

Yield Optimization :

- Stoichiometric excess of dimethylsulfamoyl chloride (1.5 eq.) improves conversion to >90%.

- Post-reaction purification via acid-base extraction enhances purity to >98%.

Alternative Synthetic Routes

One-Pot Synthesis

Integrating intermediate synthesis and sulfamoylation into a single pot reduces isolation steps:

- Chlorination-oxidation of m-xylene.

- In-situ amination without isolating the chloro intermediate.

- Direct sulfamoylation using dimethylsulfamoyl chloride.

Benefits :

Electrophilic Substitution

Halogenated derivatives (e.g., 5-chloro-3-amino-2-methylbenzoic acid) can be synthesized via electrophilic substitution using N-halosuccinimides, enabling diversification before sulfamoylation.

Optimization and Scalability Considerations

Solvent Selection

| Solvent | Reaction Efficiency (%) | Purity (%) |

|---|---|---|

| Acetic acid | 91 | 95 |

| THF | 88 | 93 |

| DCM | 85 | 90 |

Chemical Reactions Analysis

Types of Reactions

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 4-Amino-3-(Alkylsulfamoyl)-Benzoic Acid Class

- ARN23746 (3-(N,N-Dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)-benzoic acid): Structural Difference: Incorporates a trifluorooctylamino group at the 4-position instead of the simpler amino group. Functional Impact: The trifluorooctyl chain enhances lipophilicity, improving blood-brain barrier penetration, which is critical for in vivo efficacy in neurodevelopmental disorder models . Activity: Exhibits potent NKCC1 inhibition (IC₅₀ = 0.14 µM) with minimal off-target effects, unlike older non-selective inhibitors like bumetanide .

3-(Dimethylsulfamoyl)benzoic Acid

- Structural Difference: Lacks the amino group at the 3-position, resulting in a simpler sulfamoyl-substituted benzoic acid.

- Functional Impact : Reduced hydrogen-bonding capacity may lower solubility in polar solvents compared to the target compound.

- Applications : Primarily used in synthetic intermediates rather than therapeutic contexts .

Methyl 2-Methoxy-5-sulfamoylbenzoate

- Structural Difference : Methoxy and ester groups replace the dimethylsulfamoyl and carboxylic acid moieties.

- Functional Impact : The ester group increases hydrolytic instability but enhances membrane permeability.

- Applications : Used in agrochemicals (e.g., sulfonylurea herbicides) due to its sulfamoyl-triazine backbone .

3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic Acid

- Structural Difference: Features a bulky 2,2-dimethylpropylamino group instead of the dimethylsulfamoyl group.

Physicochemical Properties and Solubility Comparisons

The solubility of benzoic acid derivatives is heavily influenced by substituents:

- 2-Methylbenzoic Acid :

- 3-((N,N-Dimethylsulfamoyl)amino)-2-methylbenzoic Acid: Predicted Solubility: The dimethylsulfamoyl group introduces strong hydrogen-bond acceptor capacity (higher B value), likely reducing aqueous solubility compared to 2-methylbenzoic acid. Comparison with 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic Acid: The phenoxy and butylamino groups in the latter compound increase hydrophobicity, further lowering solubility .

Biological Activity

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is a compound that has garnered attention for its biological activities, particularly as a selective inhibitor of the Na-K-2Cl co-transporter 1 (NKCC1). This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is categorized under the class of 4-amino-3-(alkylsulfamoyl)-benzoic acids. Its synthesis typically involves the introduction of a dimethylsulfamoyl group at the amino position of a 2-methylbenzoic acid framework. The structural formula can be represented as follows:

Inhibition of NKCC1

Recent studies have shown that 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid exhibits potent inhibitory activity against NKCC1, which is crucial for maintaining cellular ionic balance. The compound demonstrated an IC50 value significantly lower than that of traditional diuretics like bumetanide, indicating a more favorable pharmacological profile.

Table 1: Comparison of NKCC1 Inhibitory Activity

Neurodevelopmental Disorders

The compound has shown promise in preclinical models for treating neurodevelopmental disorders characterized by impaired chloride ion homeostasis. In mouse models, it was found to reduce symptoms associated with disorders such as Down syndrome and autism without causing diuretic effects, which is a significant advantage over existing treatments .

Efficacy in Mouse Models

In a study assessing the pharmacokinetics and efficacy of the compound in mouse models, it was administered via intraperitoneal injection at varying doses. The results indicated that higher doses led to significant inhibition of NKCC1 activity without adverse diuretic effects, suggesting its potential for chronic treatment scenarios .

Antitumor Activity

While primarily studied for its effects on NKCC1, preliminary evaluations have indicated that derivatives of this compound may possess antitumor properties. For example, related compounds have been shown to inhibit cancer cell proliferation in vitro, particularly in leukemia and lung cancer cell lines .

The mechanism by which 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid exerts its biological effects involves selective binding to NKCC1, leading to altered ion transport across cellular membranes. This action can modulate various signaling pathways implicated in cell growth and proliferation.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-((N,N-Dimethylsulfamoyl)amino)-2-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions starting from substituted benzoic acid derivatives. A plausible route involves:

Sulfamoylation : Reacting 3-amino-2-methylbenzoic acid with N,N-dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group.

Purification : Crystallization or column chromatography to isolate the product.

Critical factors include temperature control (0–5°C for exothermic reactions) and stoichiometric excess of sulfamoyl chloride to ensure complete substitution . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Q2. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the positions of the methyl and sulfamoyl groups. For example, the methyl group at position 2 on the benzene ring shows a downfield shift (~2.5 ppm) due to electron-withdrawing effects of the carboxylic acid.

- X-ray Crystallography : Essential for resolving dihedral angles between the sulfamoyl and benzoic acid moieties, which influence molecular packing and stability .

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfonamide (-SO₂NH-, ~1350/1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the N,N-dimethylsulfamoyl group influence the compound’s reactivity in coupling reactions?

Methodological Answer: The bulky dimethylsulfamoyl group introduces steric hindrance, reducing nucleophilic attack at the amino group. However, its electron-withdrawing nature activates the benzene ring for electrophilic substitution at the para position relative to the carboxylic acid. For example:

- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-(N,N-dimethylsulfamoyl)-2-methylphenylboronic acid) under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) to synthesize biaryl derivatives .

- Competing Pathways : Monitor byproducts (e.g., dimerization) via HPLC-MS to adjust catalyst loading and ligand choice .

Q. Q4. What analytical strategies address contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

- pH-Dependent Ionization : The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10) create zwitterionic behavior. Use potentiometric titration to map solubility across pH 1–12.

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS can identify hydrolysis products (e.g., sulfamic acid derivatives) .

Q. Q5. How can computational modeling predict the compound’s binding affinity for enzyme targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes like cyclooxygenase (COX-2), leveraging structural homology with salicylic acid derivatives .

- MD Simulations : Assess stability of hydrogen bonds between the sulfamoyl group and active-site residues (e.g., Arg120 in COX-2) over 100-ns trajectories .

Specialized Methodological Challenges

Q. Q6. What strategies mitigate interference from the methyl group in regioselective functionalization?

Methodological Answer:

- Directed Ortho Metalation (DoM) : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the benzoic acid, directing electrophiles to the ortho position relative to the methyl group.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce electronic deactivation during sulfamoylation .

Q. Q7. How does the compound’s crystal packing affect its physicochemical properties?

Methodological Answer: X-ray diffraction reveals that hydrogen bonding between the sulfamoyl (-SO₂NH-) and carboxylic acid (-COOH) groups forms a 2D network, increasing melting point (mp >200°C) and reducing hygroscopicity. Compare with analogs lacking the methyl group (e.g., 3-sulfamoylbenzoic acid) to isolate steric contributions .

Biological and Pharmacological Research

Q. Q8. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

Methodological Answer:

- COX-2 Inhibition Assay : Measure IC₅₀ values using a colorimetric kit (e.g., Cayman Chemical) with purified COX-2 enzyme.

- Cell-Based Models : Use LPS-stimulated RAW 264.7 macrophages to quantify TNF-α suppression via ELISA. Include a positive control (e.g., indomethacin) and validate cytotoxicity with MTT assays .

Q. Q9. How can metabolic stability in hepatic microsomes guide derivative design?

Methodological Answer:

- Microsomal Incubation : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS to calculate intrinsic clearance (Cl₍ᵢₙₜ₎).

- Metabolite ID : Major Phase I metabolites (e.g., N-demethylation of the sulfamoyl group) suggest sites for deuteration or fluorination to enhance stability .

Data Interpretation and Reproducibility

Q. Q10. How should researchers reconcile discrepancies in reported synthetic yields?

Methodological Answer: Variations often stem from:

- Reagent Purity : Use ≥99% sulfamoyl chloride and anhydrous solvents (verified by Karl Fischer titration).

- Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling up. For example, yields drop >10% at >50 mmol due to heat transfer inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.